2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate
Description
2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate is a synthetic heterocyclic compound featuring a benzothiazole core substituted with a phenylpiperazine moiety and an ester-linked secondary benzothiazole group. Its structure combines pharmacophoric elements common in bioactive molecules, including:
- Benzothiazole rings: Known for diverse biological activities, such as antimicrobial, anticancer, and CNS modulation .
- Phenylpiperazine: A privileged scaffold in medicinal chemistry, often associated with receptor binding (e.g., serotonin or dopamine receptors) .
- Ester linkage: Modulates solubility and metabolic stability.
Properties
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c30-24(23-26-19-8-4-5-9-21(19)32-23)31-18-10-11-20-22(16-18)33-25(27-20)29-14-12-28(13-15-29)17-6-2-1-3-7-17/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZOJQZAGYAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogs
*Inferred from structural motifs; explicit data unavailable in provided evidence.
Key Observations:
Substituent Impact on Bioactivity: The phenylpiperazine group in the target compound may enhance CNS penetration compared to the 4-methylpiperazine in , as aryl groups often increase lipophilicity and receptor affinity . The ester linkage in the target compound contrasts with the amide bond in , suggesting differences in metabolic stability.
Core Structure Variations: The dual benzothiazole system in the target compound is structurally distinct from pyrido/pyrazino-pyrimidinone cores in , which are optimized for kinase or protease inhibition. Derivatives with nitrothiophene (e.g., ) or dimethoxyphenyl groups (e.g., ) prioritize electron-deficient aromatic systems for redox-mediated activity.
Synthetic Accessibility :
- The ester-linked benzothiazole in the target compound may pose synthetic challenges compared to simpler amide derivatives (e.g., ), requiring precise coupling conditions to avoid side reactions.
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